2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a sulfonyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may confer distinct electronic properties compared to other halogenated derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C23H25ClN2O3S |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C23H25ClN2O3S/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(19-7-3-5-9-21(19)26)30(28,29)16-18-6-2-4-8-20(18)24/h2-9,14,17H,10-13,15-16H2,1H3 |
InChI Key |
BQESNSADRGTWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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